N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide
Description
N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a cyclopropylcyclobutyl group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-19-14-5-2-4-13(15(14)20-11)16(21)18-10-17(8-3-9-17)12-6-7-12/h2,4-5,12H,3,6-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNQLGSVDMTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)NCC3(CCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst, such as nickel, and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques like crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Often involving hydrogenation catalysts.
Substitution: Commonly with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: Known for their anticancer activities.
Imidazole Derivatives: Used in a variety of pharmaceutical applications.
Uniqueness
What sets N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide apart is its cyclopropylcyclobutyl group, which imparts unique steric and electronic properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
